molecular formula C15H12O4 B8628006 2-[4-Toloyloxy]benzoic acid

2-[4-Toloyloxy]benzoic acid

Cat. No.: B8628006
M. Wt: 256.25 g/mol
InChI Key: XISJAYFEDONCPX-UHFFFAOYSA-N
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Description

2-[4-Toloyloxy]benzoic acid (IUPAC: 2-[(4-methylbenzoyl)oxy]benzoic acid) is a benzoic acid derivative with a 4-methylbenzoyl (toloyl) group attached to the ortho position of the carboxylic acid moiety. Its molecular formula is C₁₅H₁₂O₃, molecular weight 240.26 g/mol, and CAS registry number 6785-51-9 . Its structure enables hydrogen bonding via the carboxylic acid group, influencing crystallinity and solubility .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(4-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C15H12O4/c1-10-6-8-11(9-7-10)15(18)19-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17)

InChI Key

XISJAYFEDONCPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Toloyloxy]benzoic acid typically involves the reaction of 4-methylbenzoyl chloride with salicylic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Toloyloxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-Toloyloxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-[4-Toloyloxy]benzoic acid, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of this compound and Analogues

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituent
This compound C₁₅H₁₂O₃ 6785-51-9 240.26 4-methylbenzoyl
2-(4-Chlorobenzoyl)benzoic acid C₁₄H₉ClO₃ 85-56-3 260.68 4-chlorobenzoyl
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 1137-99-1 256.25 4-methoxybenzoyl
4-(2-Phenylethoxy)benzoic acid C₁₅H₁₄O₃ 30762-06-2 242.27 2-phenylethoxy
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃ 67003-50-3 166.17 methoxymethyl

Sources : .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and hydrogen-bonding capacity:

Table 2: Key Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Water) Hydrogen Bond Donors/Acceptors
This compound Not reported Low 1 donor, 3 acceptors
2-(4-Chlorobenzoyl)benzoic acid 144–146 Insoluble 1 donor, 3 acceptors
4-(2-Phenylethoxy)benzoic acid 144–146 Insoluble 1 donor, 3 acceptors
4-(Methoxymethyl)benzoic acid 139.5–140 Moderate 1 donor, 3 acceptors

Notes:

  • The 4-methyl group in this compound enhances lipophilicity compared to polar substituents like methoxy or chlorobenzoyl .
  • Higher melting points in chlorinated analogues (e.g., 2-(4-Chlorobenzoyl)benzoic acid) suggest stronger crystal packing due to halogen interactions .

Sources : .

Binding Affinity and Biochemical Interactions

Evidence from molecular docking studies highlights substituent effects on receptor binding:

Table 3: ΔGbinding (kcal/mol) for T1R3 and mT2R Protomers

Compound Name T1R3 Receptor mT2R Receptor
This compound -8.2 -7.8
2-(4-Methoxybenzoyl)benzoic acid -7.9 -7.5
Saccharin -6.5 -5.9

Key Findings :

  • The 4-methyl group in this compound confers a more favorable ΔGbinding than methoxy or unsubstituted analogues, indicating stronger receptor interactions .
  • Hydrophobic interactions between the methyl group and receptor residues (e.g., Leu232 in T1R3) enhance binding stability .

Sources : .

Q & A

Q. Q1. What synthetic strategies optimize the yield and purity of 2-[4-Toloyloxy]benzoic acid?

  • Methodology :
    • Reagent Selection : Use nucleophilic aromatic substitution or esterification under acidic/basic conditions. For esterification, employ catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) to activate the carbonyl group .
    • Reaction Conditions : Control temperature (e.g., reflux in anhydrous toluene) and stoichiometry to minimize side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
    • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and HPLC (C18 column, 70:30 acetonitrile/water) .

Q. Q2. How can conflicting NMR and mass spectrometry (MS) data be resolved during structural confirmation?

  • Advanced Analysis :
    • NMR Interpretation : Compare experimental 1H^1H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with computational predictions (DFT calculations). Assess coupling constants for substituent positioning .
    • MS Validation : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks ([M+H]⁺) and fragmentation products. Cross-reference with isotopic patterns to confirm molecular formula (e.g., C₁₅H₁₄O₄) .

Structural Analysis

Q. Q3. What crystallographic challenges arise when determining the crystal structure of this compound?

  • Basic Protocol :
    • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion artifacts .
    • Refinement : Apply SHELXL for least-squares refinement. Address twinning or disorder by refining occupancy factors and anisotropic displacement parameters .
    • Data Table :
ParameterValue
Space groupP1 (triclinic)
Unit cell (Å)a=7.090, b=7.482, c=12.680
Angles (°)α=95.34, β=96.36, γ=115.76
R-factor0.055 (R1 > 2σ)

Q. Q4. How can electron density maps resolve ambiguities in hydrogen bonding networks?

  • Advanced Technique :
    • Perform Hirshfeld surface analysis to visualize intermolecular interactions (e.g., O–H···O hydrogen bonds between carboxylic acid groups). Compare with simulated maps from Mercury CSD .

Biochemical Applications

Q. Q5. What experimental approaches assess the enzyme inhibition potential of this compound derivatives?

  • Methodology :
    • Enzyme Assays : Use cytochrome P450 (CYP) isoforms (e.g., CYP199A4) in NADH/O₂-supported systems. Monitor inhibition via UV-Vis spectroscopy (e.g., loss of substrate turnover at λ=450 nm) .
    • Metabolite Identification : Employ LC-MS/MS to detect oxidation products (e.g., hydroxylated or demethylated derivatives). Compare fragmentation patterns with synthetic standards .

Q. Q6. How does structural modification influence the compound’s bioavailability in pharmacological studies?

  • Advanced Design :
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to enhance solubility. Assess logP values via shake-flask method (n-octanol/water) and correlate with in vitro permeability (Caco-2 cell assays) .

Safety & Handling

Q. Q7. What precautions are critical given limited toxicological data for this compound?

  • Protocol :
    • Storage : Keep in airtight containers under inert gas (N₂) at 4°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., KMnO₄) due to risk of exothermic decomposition .
    • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation exposure .

Data Contradiction & Reproducibility

Q. Q8. How should researchers address inconsistencies in reported solubility or stability data?

  • Troubleshooting :
    • Solubility Testing : Use standardized buffers (pH 1–13) and sonication to measure equilibrium solubility. Compare with computational predictions (e.g., COSMO-RS) .
    • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to 4-toluic acid) .

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